6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methoxypropyl group attached to a hexahydro-naphthyridine core. The iodide ion is present as a counterion, contributing to the compound’s overall stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hexahydro-naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-naphthyridine ring.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthyridine core is replaced by the methoxypropyl moiety.
Iodide Ion Addition: The final step involves the addition of an iodide ion to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine
- 6-(3-Methoxypropyl)-1,2,3,4,5,6-tetrahydro-1,6-naphthyridine
Uniqueness
6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide is unique due to its specific structure and the presence of the iodide ion
Eigenschaften
CAS-Nummer |
61542-08-3 |
---|---|
Molekularformel |
C12H21IN2O |
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
6-(3-methoxypropyl)-2,3,4,5-tetrahydro-1H-1,6-naphthyridin-1-ium;iodide |
InChI |
InChI=1S/C12H20N2O.HI/c1-15-9-3-7-14-8-5-12-11(10-14)4-2-6-13-12;/h5,8,13H,2-4,6-7,9-10H2,1H3;1H |
InChI-Schlüssel |
WBRGECFWMTUOFB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CC2=C(C=C1)[NH2+]CCC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.